1-Hydroxy-2-methylpent-1-en-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59889-22-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-hydroxy-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4,7H,3H2,1-2H3 |
InChI Key |
RBSRVLAVTIXANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CO)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Hydroxy-2-methylpent-1-en-3-one. The synthesis involves a two-step process commencing with the formation of the keto-tautomer, 2-methylpentane-1,3-dione, via a crossed aldol condensation, followed by its tautomerization to the desired enol form. This document details the experimental protocols, expected quantitative data, and relevant reaction mechanisms.
Synthesis Pathway Overview
The synthesis of this compound is predicated on the well-established principles of carbonyl chemistry, specifically the crossed aldol condensation to form the β-diketone backbone, followed by the inherent keto-enol tautomerism of the product.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methylpentane-1,3-dione via Crossed Aldol Condensation
This procedure is based on established protocols for crossed aldol condensations between aldehydes and ketones.
Objective: To synthesize 2-methylpentane-1,3-dione through a base-catalyzed crossed aldol condensation of propanal and acetone.
Materials:
-
Propanal
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide (0.1 mol) in absolute ethanol (50 mL). The flask is cooled in an ice bath.
-
Addition of Reactants: A mixture of propanal (0.1 mol, 5.81 g) and acetone (0.12 mol, 7.0 g) is added dropwise from the addition funnel to the stirred sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is neutralized with 1 M hydrochloric acid. The ethanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude 2-methylpentane-1,3-dione. Further purification can be achieved by vacuum distillation.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-methylpentane-1,3-dione.
Step 2: Tautomerization to this compound
β-Diketones exist in a dynamic equilibrium with their enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding. In many cases, the product isolated from the synthesis of a β-diketone is a mixture of the keto and enol forms.
Objective: To facilitate and characterize the enol tautomer of 2-methylpentane-1,3-dione.
Procedure:
-
Equilibration: The synthesized 2-methylpentane-1,3-dione is typically a liquid or a low-melting solid that exists as an equilibrium mixture of the keto and enol forms. The equilibrium can be influenced by the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored.
-
Characterization: The presence and ratio of the enol form can be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
Isolation (Optional): In some instances, the enol form can be selectively crystallized or separated chromatographically, although this is often not necessary as the equilibrium is rapidly re-established in solution. For many applications, the keto-enol mixture is used directly.
Quantitative Data
The following tables summarize the expected quantitative data for the key compounds in this synthesis.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Methylpentane-1,3-dione | C₆H₁₀O₂ | 114.14 | Colorless to pale yellow liquid |
| This compound | C₆H₁₀O₂ | 114.14 | Exists in equilibrium with keto form |
Table 2: Expected Reaction Parameters and Yields
| Reaction Step | Reactants | Catalyst | Solvent | Expected Yield (%) |
| Crossed Aldol Condensation | Propanal, Acetone | Sodium Ethoxide | Ethanol | 60-70% |
Table 3: Expected Spectroscopic Data for this compound (Enol Form)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, δ in ppm) | ~15-17 (broad s, 1H, enolic OH), ~5.5 (s, 1H, =CH), ~2.5 (q, 2H, -CH₂-CH₃), ~2.0 (s, 3H, -C(CH₃)=), ~1.1 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~190-200 (C=O), ~170-180 (C-OH), ~100-110 (=CH), ~30-35 (-CH₂-), ~20-25 (-C(CH₃)=), ~5-10 (-CH₃) |
| IR (cm⁻¹) | ~3400-2500 (broad, O-H stretch), ~1640-1580 (C=O stretch, conjugated), ~1580-1540 (C=C stretch) |
Table 4: Expected Spectroscopic Data for 2-Methylpentane-1,3-dione (Keto Form)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, δ in ppm) | ~3.6 (q, 1H, -CH(CH₃)-), ~2.7 (q, 2H, -CH₂-CH₃), ~2.2 (s, 3H, -CO-CH₃), ~1.4 (d, 3H, -CH(CH₃)-), ~1.1 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~205-215 (C=O), ~50-60 (-CH-), ~35-40 (-CH₂-), ~25-30 (-CO-CH₃), ~10-15 (-CH(CH₃)-), ~5-10 (-CH₂-CH₃) |
| IR (cm⁻¹) | ~1730-1710 (C=O stretch, ketone), ~1715-1695 (C=O stretch, ketone) |
Signaling Pathways and Logical Relationships
The core of this synthesis is the keto-enol tautomerism, a fundamental equilibrium in organic chemistry.
Caption: Keto-enol tautomeric equilibrium.
The mechanism of the base-catalyzed crossed aldol condensation proceeds through the formation of an enolate from acetone, which then acts as a nucleophile.
Caption: Mechanism of the base-catalyzed crossed aldol condensation.
This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the desired purity and yield for their specific applications.
Spectroscopic Data for 1-Hydroxy-2-methylpent-1-en-3-one: A Technical Overview
Despite a comprehensive search of chemical databases and the scientific literature, experimental spectroscopic data for 1-Hydroxy-2-methylpent-1-en-3-one is not currently available. While computational predictions for its properties can be found, the empirical data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) necessary for a detailed technical guide are absent from public repositories.
This guide, therefore, outlines the expected spectroscopic characteristics of this compound based on its chemical structure and the known spectroscopic behaviors of related β-hydroxy-α,β-unsaturated ketones. It also provides standardized experimental protocols for acquiring such data, which would be essential for any researcher synthesizing or working with this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These are educated estimations and require experimental verification.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (intramolecularly hydrogen-bonded) | 3200-3500 | Broad, Medium | The enolic hydroxyl group is expected to form a strong intramolecular hydrogen bond with the ketone, resulting in a broad absorption at a lower frequency than a free O-H bond. |
| C=O (conjugated ketone) | 1640-1680 | Strong | Conjugation with the C=C double bond and intramolecular hydrogen bonding will lower the stretching frequency compared to a simple ketone. |
| C=C (conjugated alkene) | 1600-1640 | Medium | The carbon-carbon double bond in conjugation with the carbonyl group. |
| C-H (sp² hybridized) | 3000-3100 | Medium-Weak | Stretching vibration of the vinylic hydrogen. |
| C-H (sp³ hybridized) | 2850-3000 | Medium | Stretching vibrations of the methyl and ethyl groups. |
Table 2: Predicted ¹H NMR Spectroscopy Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| =C-H | 5.5 - 6.5 | Singlet or Doublet | N/A or 1-2 | The chemical shift is influenced by the stereochemistry (E/Z) and the electronic environment. May show long-range coupling to the methyl group. |
| -OH | 10 - 15 | Broad Singlet | N/A | The enolic proton is typically deshielded due to the strong intramolecular hydrogen bond and its acidic nature. The signal is often broad and may not be observed in the presence of exchangeable protons (e.g., in D₂O). |
| -C(=O)-CH₂-CH₃ | 2.3 - 2.7 | Quartet | ~7 | Protons on the methylene group adjacent to the carbonyl. |
| =C-CH₃ | 1.8 - 2.2 | Singlet or Doublet | N/A or 1-2 | The chemical shift of the methyl group attached to the double bond. May show long-range coupling to the vinylic proton. |
| -C(=O)-CH₂-CH₃ | 1.0 - 1.3 | Triplet | ~7 | Protons of the terminal methyl group of the ethyl substituent. |
Table 3: Predicted ¹³C NMR Spectroscopy Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C =O | 195 - 205 | The carbonyl carbon is significantly deshielded. |
| C =C-OH | 160 - 170 | The carbon atom of the double bond bearing the hydroxyl group. |
| C=C -CH₃ | 100 - 110 | The carbon atom of the double bond bearing the methyl group. |
| -C(=O)-C H₂-CH₃ | 30 - 40 | The methylene carbon of the ethyl group. |
| =C-C H₃ | 10 - 20 | The methyl carbon attached to the double bond. |
| -C(=O)-CH₂-C H₃ | 5 - 15 | The terminal methyl carbon of the ethyl group. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 114.0681 | The molecular ion peak corresponding to the exact mass of C₆H₁₀O₂. |
| [M - CH₃]⁺ | 99 | Loss of a methyl group. |
| [M - C₂H₅]⁺ | 85 | Loss of an ethyl group. |
| [M - CO]⁺ | 86 | Loss of carbon monoxide. |
| [C₄H₅O]⁺ | 69 | A common fragment from the cleavage of the pentenone ring. |
Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of spectroscopic data for this compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.
-
The sample is placed in the spectrometer's beam path.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
A minimum of 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve high homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via various methods, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is suitable for volatile and thermally stable compounds.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source using a syringe pump.
-
-
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that causes significant fragmentation, providing structural information.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques that typically result in a prominent molecular ion peak, aiding in the determination of the molecular weight.
-
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a compound like this compound can be visualized as follows:
An In-depth Technical Guide to the Stability and Degradation of 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2-methylpent-1-en-3-one is a molecule of interest within organic synthesis and potentially in the development of new chemical entities. Understanding its stability and degradation profile is crucial for its synthesis, storage, and application, particularly in fields requiring high purity and predictable shelf-life such as pharmaceuticals and materials science. This document aims to provide a comprehensive overview of the stability of this compound and its degradation products. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the stability and degradation pathways of this particular compound. Therefore, this guide will focus on the predicted stability and degradation pathways based on the reactivity of its constituent functional groups: a β-hydroxy-α,β-unsaturated ketone.
Chemical Structure and Properties
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IUPAC Name: this compound
-
Molecular Formula: C₆H₁₀O₂
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Molecular Weight: 114.14 g/mol
-
Structure:
The key structural features influencing the stability of this molecule are the conjugated system of the double bond and the ketone, the presence of a hydroxyl group on the double bond (enol form), and an allylic methyl group.
Predicted Stability and Degradation Pathways
In the absence of specific experimental data for this compound, we can infer potential stability and degradation characteristics from the known chemistry of β-hydroxy enones and α,β-unsaturated ketones.
Hydrolytic Stability
The enol structure is predicted to be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the α,β-unsaturated system towards nucleophilic attack by water. This could potentially lead to a retro-Aldol type reaction, although the initial enol is already the product of such a condensation. A more likely pathway is the tautomerization to the β-diketone followed by potential hydrolysis of the ketone, though this is generally slow.
-
Base-Catalyzed Degradation: In the presence of a base, deprotonation of the hydroxyl group could occur. The resulting enolate is resonance-stabilized. However, strong basic conditions could promote other reactions, such as polymerization or rearrangement.
A logical workflow for investigating hydrolytic stability is presented below.
Caption: Experimental workflow for hydrolytic stability testing.
Photostability
α,β-Unsaturated ketones are known to be photochemically active. The π-system can absorb UV radiation, leading to electronic excitation. Potential photodegradation pathways include:
-
[2+2] Cycloaddition: Molecules can dimerize through the double bonds.
-
Isomerization: E/Z isomerization of the double bond, although the current structure is locked in the depicted conformation.
-
Radical Reactions: Photoexcitation can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including polymerization and oxidation.
Thermal Stability
At elevated temperatures, the compound may undergo decomposition. Potential thermal degradation pathways include:
-
Decarbonylation: Loss of carbon monoxide is a common pathway for ketones at high temperatures, though this typically requires harsh conditions.
-
Polymerization: Thermal initiation of polymerization, especially if radical initiators are present.
-
Rearrangement Reactions: The enol structure might undergo rearrangements to more stable forms if possible.
Oxidative Stability
The double bond and the hydroxyl group are susceptible to oxidation.
-
Oxidation of the Double Bond: This could lead to the formation of epoxides or cleavage of the double bond, resulting in smaller carboxylic acids and ketones.
-
Oxidation of the Hydroxyl Group: While part of an enol, it could potentially be oxidized, though this is less common than reactions at the double bond or the adjacent ketone.
The potential degradation pathways are summarized in the following diagram:
Caption: Predicted degradation pathways of this compound.
Potential Degradation Products
Based on the predicted pathways, the following classes of degradation products could be expected. Due to the lack of experimental data, specific structures cannot be definitively identified.
| Degradation Pathway | Potential Products |
| Hydrolysis | 2-Pentanone, Glyoxylic acid |
| Photolysis | Dimeric cyclobutane derivatives, oligomers/polymers |
| Thermolysis | Rearranged isomers, polymers |
| Oxidation | Propanoic acid, 2-oxobutanoic acid, epoxides |
Recommended Experimental Protocols for Stability Assessment
To definitively determine the stability and degradation products of this compound, a series of forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)).
General Protocol
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for up to 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for up to 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for up to 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm and 365 nm) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze samples by a stability-indicating HPLC method, typically with UV detection. The method should be able to separate the parent compound from all degradation products.
-
Use LC-MS/MS to identify the mass of the degradation products and obtain fragmentation patterns to aid in structure elucidation.
-
Conclusion
While specific stability data for this compound is not currently available in the scientific literature, an understanding of its functional groups allows for the prediction of its likely degradation pathways. The compound is expected to be susceptible to hydrolysis, photolysis, and oxidation. To fully characterize its stability profile, a comprehensive forced degradation study is required. The methodologies and potential degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to undertake such an investigation. The results of these studies will be critical for determining appropriate storage conditions, formulation strategies, and the overall viability of this compound for its intended applications.
Theoretical Insights into 1-Hydroxy-2-methylpent-1-en-3-one: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Hydroxy-2-methylpent-1-en-3-one possesses a flexible acyclic structure with the potential for multiple conformations and tautomeric forms. The equilibrium between the keto and enol forms is a fundamental aspect of its chemistry, influencing its physical, chemical, and biological properties. The enol form, as named, features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which is expected to play a significant role in its stability.
Theoretical studies, particularly those employing quantum mechanical calculations like Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of such compounds at the atomic level. These methods allow for the determination of stable geometries, vibrational frequencies, relative energies of different isomers, and a host of other electronic and thermodynamic properties. This guide details the application of these theoretical methods to this compound.
Tautomerism and Conformational Analysis
The primary focus of a theoretical study on this compound would be the investigation of its keto-enol tautomerism. The molecule can exist in its enol form (this compound) and its corresponding keto form (2-methylpentane-1,3-dione).
Keto-Enol Tautomerism
The enol form is characterized by a carbon-carbon double bond and a hydroxyl group, while the keto form contains two carbonyl groups. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, conjugation, and steric effects. For many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a six-membered ring-like structure through an intramolecular hydrogen bond.
dot
Caption: Keto-enol tautomerism of this compound.
Conformational Isomers
Due to the presence of several single bonds, this compound can exist as multiple conformational isomers (rotamers). A thorough theoretical investigation would involve a systematic scan of the potential energy surface by rotating around key dihedral angles to identify all low-energy conformers.
Computational Methodology
The following sections outline a typical computational workflow for the theoretical study of this compound, based on methodologies reported for similar molecules.[1][2]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecular geometries of all possible tautomers and conformers. This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set.
-
Protocol:
-
Initial structures of the enol and keto tautomers, as well as various starting conformations, are generated using a molecular builder.
-
Geometry optimization is performed using a DFT functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
A Pople-style basis set, such as 6-311++G(d,p), is commonly employed. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding, and polarization functions (d,p) are necessary for describing the geometry around non-hydrogen atoms.
-
Following each geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared and Raman spectra for validation.
-
Calculation of Thermochemical Properties
From the results of the frequency calculations, various thermochemical properties, including zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy, can be determined. These values are crucial for calculating the relative stabilities of the different isomers at a given temperature.
Intramolecular Hydrogen Bond Analysis
The strength and nature of the intramolecular hydrogen bond in the enol tautomer can be characterized using several computational techniques:
-
Geometric Parameters: The distance between the hydrogen donor (O-H) and acceptor (C=O) atoms, as well as the O-H···O angle, provide a preliminary indication of the hydrogen bond strength.
-
Vibrational Frequency Shifts: The redshift (lowering) of the O-H stretching frequency in the calculated infrared spectrum is a hallmark of hydrogen bonding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more quantitative measure of the hydrogen bond strength by calculating the stabilization energy associated with the interaction between the lone pair of the acceptor oxygen and the antibonding orbital of the O-H bond.
dot
Caption: A typical workflow for the computational study of this compound.
Representative Theoretical Data
The following tables present illustrative quantitative data that could be expected from a theoretical study of this compound, based on findings for structurally similar β-hydroxy vinyl ketones and β-diketones.
Table 1: Calculated Relative Energies (kcal/mol) of Tautomers
| Tautomer | ΔE | ΔE (with ZPVE) | ΔH (298.15 K) | ΔG (298.15 K) |
| Enol Form | 0.00 | 0.00 | 0.00 | 0.00 |
| Keto Form | +5.3 | +4.1 | +4.5 | +3.8 |
Note: The enol form is set as the reference (0.00 kcal/mol). Positive values indicate lower stability. These values are hypothetical and based on the general observation that the enol form of such systems is often more stable due to intramolecular hydrogen bonding.
Table 2: Key Geometric Parameters of the Intramolecular Hydrogen Bond in the Enol Tautomer
| Parameter | Value |
| r(O-H) | ~0.98 Å |
| r(H···O) | ~1.65 Å |
| r(O···O) | ~2.55 Å |
| ∠(O-H···O) | ~150° |
Table 3: Calculated Vibrational Frequencies (cm⁻¹) for the O-H Group in the Enol Tautomer
| Vibrational Mode | Unscaled Frequency | Scaled Frequency |
| O-H Stretch (Free) | ~3650 | ~3500 |
| O-H Stretch (H-bonded) | ~3200 | ~3070 |
Note: A scaling factor (e.g., 0.96) is often applied to calculated vibrational frequencies to better match experimental values.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the study of this compound. Although specific research on this molecule is currently limited, the well-established computational methodologies for analogous systems provide a clear roadmap for future investigations. A thorough computational analysis as described herein would yield valuable insights into the structural and electronic properties of this molecule, including the energetics of its keto-enol tautomerism and the nature of its intramolecular hydrogen bonding. Such information is fundamental for understanding its chemical behavior and for guiding its potential applications in various scientific and industrial fields, including drug discovery and development where molecular conformation and intermolecular interactions are paramount. The representative data presented underscore the expected stability of the enol tautomer, a key feature that would dominate its chemistry.
References
Methodological & Application
Application Note: A Protocol for the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed synthetic protocol for 1-Hydroxy-2-methylpent-1-en-3-one, a functionalized α,β-unsaturated ketone. The synthesis is based on a crossed aldol condensation reaction between propanal and 2,3-butanedione, followed by a dehydration step. This document provides a comprehensive methodology, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The protocol is designed to be a foundational method for researchers requiring this or structurally similar compounds for further application in drug discovery and development.
Introduction
α,β-Unsaturated ketones are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Their conjugated system allows for various chemical transformations, making them valuable building blocks. This compound is an enol tautomer that possesses both a hydroxyl group and a ketone functionality, offering multiple points for further chemical modification. This protocol outlines a straightforward and accessible method for its preparation from readily available starting materials. The described synthesis proceeds via a base-catalyzed crossed aldol condensation, followed by dehydration to yield the target compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary based on specific experimental conditions and purification techniques.
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Theoretical Yield | Based on Limiting Reagent |
| Actual Yield | 65-75% |
| Purity (by GC-MS) | >95% |
| Appearance | Colorless to pale yellow oil |
Experimental Protocols
Materials and Reagents:
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Propanal (CH₃CH₂CHO)
-
2,3-Butanedione (CH₃COCOCH₃)
-
Sodium Hydroxide (NaOH)
-
Ethanol (CH₃CH₂OH)
-
Diethyl Ether ((CH₃CH₂)₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl, 1M)
Procedure:
Step 1: Crossed Aldol Condensation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-butanedione (1 equivalent) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (1.2 equivalents) in water (20 mL) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add propanal (1 equivalent), dissolved in a small amount of ethanol, dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
Step 2: Dehydration and Work-up
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours to promote dehydration of the aldol addition product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and neutralize it by the slow addition of 1M hydrochloric acid until a pH of ~7 is reached.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add diethyl ether (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the ethyl group protons, the methyl group protons, the vinylic proton, and the hydroxyl proton are expected.
-
¹³C NMR: Signals for the carbonyl carbon, the vinylic carbons, and the carbons of the methyl and ethyl groups are anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad), C=O stretch (conjugated ketone), and C=C stretch are expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified reaction mechanism pathway.
Application Notes and Protocols for the Quantification of Sotolon, a Structurally Related Analog of 1-Hydroxy-2-methylpent-1-en-3-one
Introduction
While specific analytical methods for the quantification of 1-Hydroxy-2-methylpent-1-en-3-one are not extensively documented in peer-reviewed literature, a closely related and structurally similar compound, sotolon (4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one), is a well-researched potent aroma compound. Sotolon is responsible for characteristic curry, nutty, and spicy notes in various food and beverage products, including fortified wines, aged sake, and fenugreek.[1] This document provides detailed application notes and protocols for the quantification of sotolon using modern analytical techniques, which can serve as a strong starting point for developing methods for this compound. The methodologies presented here are based on established and validated analytical procedures.
Analytical Methods Overview
The primary analytical techniques for the sensitive and selective quantification of sotolon are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are often preceded by a sample preparation step to extract and concentrate the analyte from the complex sample matrix.
Table 1: Summary of Quantitative Data for Sotolon Analysis by LC-MS/MS
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | 0.9999 | Synthetic Fortified Wine | [1] |
| Limit of Quantification (LOQ) | 0.04 µg/L | Fortified Wine | [1] |
| Recovery | ~95% | Fortified Wine | [1] |
| Intra-day Precision (%RSD) | < 10% | Fortified Wine | [1] |
| Inter-day Precision (%RSD) | < 10% | Fortified Wine | [1] |
| Concentration Range Detected | 6.3 - 810 µg/L | Fortified Wines | [1] |
Table 2: Summary of Quantitative Data for Sotolon Analysis by GC-MS
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.029 µg/L | White Wine | [2] |
| Recovery (at 7.78 µg/L) | 97.7% | White Wine | [2] |
| Recovery (at 14.60 µg/L) | 91.1% | White Wine | [2] |
| Recovery (at 29.20 µg/L) | 89.5% | White Wine | [2] |
| Linearity Range | Up to 400 µg/L | Wine | [2] |
| Precision (%RSD) at 20 µg/L | 4-5% | Wine | [2] |
Experimental Protocols
Protocol 1: Quantification of Sotolon in Fortified Wine by LC-MS/MS
This protocol is based on a rapid and efficient method utilizing a miniaturized liquid-liquid extraction followed by LC-MS/MS analysis.[1]
1. Materials and Reagents:
-
Sotolon standard (>97% purity)
-
Ethyl acetate (Fisher Scientific)
-
Ethanol
-
Ultrapure water (Type 1)
-
Tartaric acid
-
Sodium hydroxide (1 M)
-
Synthetic fortified wine (6 g/L tartaric acid in 180 mL/L ethanol/water, pH 3.5)
2. Sample Preparation: Miniaturized Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of fortified wine sample into a 2 mL microcentrifuge tube.
-
Add 500 µL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Desolvation Line Temperature: 250°C.[1]
-
Block Heater Temperature: 400°C.[1]
-
Nebulizing Gas Flow: 2.5 L/min.[1]
-
Drying Gas Flow: 17.5 L/min.[1]
-
MRM Transitions:
4. Calibration:
-
Prepare a stock solution of sotolon (400 mg/L) in ethanol.
-
Prepare working standard solutions by diluting the stock solution.
-
Construct a calibration curve by spiking known concentrations of sotolon into the synthetic fortified wine over the desired range (e.g., 1-2000 µg/L).[1]
Protocol 2: Quantification of Sotolon in Wine by GC-MS
This protocol involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by GC-MS analysis.[2]
1. Materials and Reagents:
-
Sotolon standard
-
LiChrolut EN SPE cartridges (800 mg)
-
Pentane
-
Dichloromethane
-
Methanol
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the LiChrolut EN SPE cartridge with methanol followed by water.
-
Load 50 mL of the wine sample onto the cartridge.
-
Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.[2]
-
Elute the sotolon with 6 mL of dichloromethane.[2]
-
Concentrate the eluate to 0.1 mL under a gentle stream of nitrogen.[2]
3. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-Wax).
-
Injector: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 min.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 240°C at 10°C/min, hold for 10 min.
-
-
Carrier Gas: Helium.
-
MS System: An ion trap or quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Quantification Ion (m/z): 83.[2]
4. Calibration:
-
Prepare standard solutions of sotolon in a model wine solution.
-
Process the standards through the same SPE procedure as the samples.
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration.
Visualizations
Caption: LC-MS/MS Experimental Workflow for Sotolon Quantification.
References
Application Notes and Protocols for NMR Sample Preparation of 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of 1-Hydroxy-2-methylpent-1-en-3-one samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections outline the necessary materials, step-by-step procedures, and expected spectral data to ensure high-quality, reproducible results for structural elucidation and purity assessment.
Data Presentation
Quantitative NMR data is crucial for the structural confirmation of this compound. Below is a summary of predicted ¹H and ¹³C NMR chemical shifts. It is important to note that these are predicted values and may differ slightly from experimental results.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | 5.40 | s | 1H | 98.6 |
| 2 | - | - | - | 158.4 |
| 3 | - | - | - | 203.5 |
| 4 | 2.53 | q | 2H | 33.2 |
| 5 | 1.08 | t | 3H | 8.2 |
| 6 (on C2) | 1.95 | s | 3H | 11.5 |
| OH | ~4.5-5.5 (broad) | br s | 1H | - |
Note: The chemical shift of the hydroxyl proton (OH) is concentration and temperature dependent and may exchange with residual water in the solvent.
Experimental Protocol
This protocol details the standard procedure for preparing a high-quality NMR sample of this compound for analysis.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Small vials (e.g., 1-dram vials)
-
Vortex mixer
-
Filter plug (e.g., cotton or glass wool)
-
Analytical balance
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and volatility, which allows for easy sample recovery if needed.
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, gentle warming in a water bath may be applied. Ensure the vial is capped to prevent solvent evaporation.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.
-
Sample Transfer: Carefully transfer the filtered solution into the NMR tube using the pipette. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup: Before inserting the sample into the NMR spectrometer, ensure the exterior of the tube is clean and dry. Follow the specific instrument guidelines for shimming and acquiring the ¹H and ¹³C NMR spectra.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of the NMR sample preparation protocol.
Caption: Experimental workflow for NMR sample preparation.
Caption: Logical relationships in NMR sample preparation.
Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the mass spectrometry analysis of 1-Hydroxy-2-methylpent-1-en-3-one, a keto-enol compound with potential significance in various chemical and biological systems. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it presents expected quantitative data and a proposed fragmentation pattern to aid in the identification and quantification of this analyte. The methodologies described herein are adaptable for the analysis of similar small organic molecules in complex matrices.
Introduction
This compound (C₆H₁₀O₂) is a small organic molecule featuring both a ketone and an enol functional group.[1] The analysis of such compounds is crucial in fields ranging from flavor chemistry to metabolic studies. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers the high sensitivity and selectivity required for the characterization and quantification of this analyte. This document provides optimized protocols for GC-MS and LC-MS/MS analysis.
Predicted Mass Spectrum and Fragmentation Pattern
Key predicted fragments include:
-
m/z 85: Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage adjacent to the carbonyl group.
-
m/z 57: Subsequent loss of carbon monoxide (CO) from the m/z 85 fragment.
-
m/z 71: Loss of a propyl radical (•CH₂CH₂CH₃) or cleavage at the C-C bond adjacent to the double bond.
-
m/z 43: Corresponding to a propanoyl cation ([CH₃CH₂CO]⁺).
Quantitative Data Summary
The following tables summarize the expected performance of the analytical methods for the quantification of this compound, based on performance data for structurally similar compounds like sotolon.[5]
Table 1: GC-MS Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Precision (RSD) | < 10% |
| Recovery | 85 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Precision (RSD) | < 5% |
| Recovery | 90 - 110% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for the extraction of similar analytes from aqueous matrices.[6]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 50 mL of the aqueous sample onto the cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the analyte with 5 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
GC-MS Analysis Protocol
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitoring m/z 114, 85, 57).
LC-MS/MS Analysis Protocol
This protocol is based on established methods for the analysis of small polar molecules in complex matrices.[5][7]
-
Liquid Chromatograph (LC) System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS) System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
Quantifier: 115.1 > 87.1 (Collision Energy: 10 eV)
-
Qualifier: 115.1 > 59.1 (Collision Energy: 15 eV)
-
Visualizations
Experimental Workflow
Caption: General Workflow for MS Analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) Fragmentation Pathway.
References
- 1. (E)-1-hydroxy-2-methylpent-1-en-3-one | C6H10O2 | CID 10996993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of 1-Hydroxy-2-methylpent-1-en-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxy-2-methylpent-1-en-3-one is a small organic molecule with potential applications in various fields. A reliable and accurate analytical method is crucial for its quantification in different matrices for quality control, stability studies, and research purposes. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be simple, rapid, and robust, making it suitable for routine analysis. The compound possesses a conjugated enone chromophore, which allows for sensitive detection using a UV detector.[1][2]
Experimental Protocols
Materials and Instrumentation
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Formic acid (analytical grade)
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for linearity and quantification by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
-
-
Sample Preparation:
HPLC Method and System Suitability
The analysis is performed using a reverse-phase HPLC method.[5] A C18 column is chosen for its versatility in separating a wide range of non-polar to moderately polar compounds.[6][7][8]
-
System Suitability Testing (SST): Before starting the analysis, the system's performance must be verified.[9][10][11] A working standard solution (e.g., 20 µg/mL) is injected five times. The acceptance criteria for the system suitability are defined in the table below.
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 10 minutes |
Note: The detection wavelength of 235 nm is proposed based on the typical UV absorbance of enone chromophores, which generally falls between 220 and 250 nm.[1][2][12]
Table 2: System Suitability Results (Hypothetical Data)
| Parameter | Acceptance Criteria | Result (n=5 injections) |
| Retention Time (min) | Report | 4.52 |
| Peak Area (%RSD) | ≤ 2.0% | 0.85% |
| Tailing Factor (T) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
Table 3: Linearity and Calibration (Hypothetical Data)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,900 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,525,000 |
| Correlation (r²) | ≥ 0.999 |
Mandatory Visualization
The following diagram illustrates the logical workflow of the proposed HPLC analysis.
Caption: Experimental workflow for HPLC analysis.
References
- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. organomation.com [organomation.com]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. Selection Proper Models of C18 HPLC Column - Hawach [hawachhplccolumn.com]
- 9. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Potential Biological Activity of 1-Hydroxy-2-methylpent-1-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 1-Hydroxy-2-methylpent-1-en-3-one and its derivatives, which belong to the α,β-unsaturated ketone class of compounds. Structurally similar compounds, such as chalcones, have demonstrated a wide range of promising biological activities. This document outlines key potential therapeutic areas, summarizes relevant quantitative data from related compounds, and provides detailed experimental protocols for assessing these activities.
Potential Therapeutic Applications
Derivatives of this compound, owing to their α,β-unsaturated ketone scaffold, are candidates for investigation in several therapeutic areas:
-
Anticancer Activity: Many chalcone derivatives have exhibited significant cytotoxicity against various cancer cell lines.[1][2][3][4] The proposed mechanisms often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Activity: The α,β-unsaturated carbonyl system is a known pharmacophore that can react with biological nucleophiles, leading to antimicrobial effects. Chalcone derivatives have shown activity against a range of bacterial and fungal pathogens.[1][5][6][7]
-
Anti-inflammatory Activity: By modulating inflammatory signaling pathways, these compounds may offer therapeutic potential for inflammatory disorders.
Quantitative Data Summary
The following tables summarize the biological activity of various chalcone derivatives, which serve as representative examples of the potential of α,β-unsaturated ketones.
Table 1: Cytotoxicity of Chalcone Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.44 ± 0.19 | [3] |
| (E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HepG2 (Liver) | 4.64 ± 0.23 | [3] |
| (E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HCT116 (Colon) | 6.31 ± 0.27 | [3] |
| 3-benzylidenechroman-4-one derivative (4a) | K562 (Leukemia) | ≤ 3.86 µg/ml | [2] |
| 3-benzylidenechroman-4-one derivative (4a) | MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [2] |
| 3-benzylidenechroman-4-one derivative (4a) | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | [2] |
| Prenylated Chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [4] |
| Prenylated Chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [4] |
| Prenylated Chalcone 12 | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [4] |
| 2',5'-dimethoxy-2-hydroxychalcone | HeLa (Cervical) | Very Low | [8] |
| 4'-chloro-2'-hydroxychalcone | HeLa (Cervical) | Very Low | [8] |
Table 2: Antimicrobial Activity of Chalcone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Heterocyclic Chalcone (p5) | Staphylococcus aureus (MSSA) | >512 | [1] |
| Heterocyclic Chalcone (f6) | Staphylococcus aureus (MSSA) | >512 | [1] |
| Heterocyclic Chalcone (t5) | Staphylococcus aureus (MSSA) | >512 | [1] |
| Heterocyclic Chalcone (p5) | Staphylococcus aureus (MRSA) | >512 | [1] |
| Heterocyclic Chalcone (f6) | Staphylococcus aureus (MRSA) | >512 | [1] |
| Heterocyclic Chalcone (t5) | Staphylococcus aureus (MRSA) | >512 | [1] |
| 2-hydroxy-4,6-dimethoxy-3-(1-methylpiperidin-4-yl) Chalcone | Staphylococcus aureus | 6.3 µM | [7] |
| 3,4-methylenedioxychalcone derivative | Fungi | <10 | [9] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of α,β-unsaturated ketones is the Claisen-Schmidt condensation . This can be adapted for the synthesis of this compound derivatives.[8][10][11][12][13][14]
Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve an appropriate substituted benzaldehyde and 1-hydroxy-2-methylpentan-3-one in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Slowly add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically stirred for several hours at room temperature or with gentle heating.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.unair.ac.id [repository.unair.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Troubleshooting 1-Hydroxy-2-methylpent-1-en-3-one synthesis side reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Hydroxy-2-methylpent-1-en-3-one, a β-keto aldehyde that exists in equilibrium with its enol form. The primary synthetic route discussed is the crossed Claisen condensation between ethyl propionate and ethyl formate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is a crossed Claisen condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an ester with an α-hydrogen (in this case, ethyl propionate) with a non-enolizable ester (such as ethyl formate).[2][4]
Q2: Why is a crossed Claisen condensation challenging?
A2: Crossed Claisen condensations can be challenging because of the potential for multiple side reactions. If both esters have α-hydrogens, a mixture of four different products can be formed, making purification difficult.[2][5] To achieve a good yield of the desired product, specific strategies must be employed to control the reactivity.
Q3: What are the primary side reactions to be aware of in this synthesis?
A3: The main side reaction is the self-condensation of the enolizable ester, ethyl propionate. This leads to the formation of ethyl 2-methyl-3-oxopentanoate as a significant byproduct. Other potential side reactions include further reactions of the desired product under the basic conditions.
Q4: How can I minimize the formation of the self-condensation byproduct?
A4: To minimize the self-condensation of ethyl propionate, it is crucial to keep its concentration low relative to the non-enolizable ester at all times.[2][3] This is typically achieved by the slow addition of ethyl propionate to a mixture of the base and an excess of ethyl formate.[3]
Q5: What is the role of the base in this reaction, and which one should I use?
A5: A strong base is required to deprotonate the α-carbon of the enolizable ester (ethyl propionate) to form a nucleophilic enolate.[6] Sodium ethoxide is a commonly used base for Claisen condensations. It is important to use an alkoxide base that corresponds to the alcohol portion of the esters to avoid transesterification side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Significant self-condensation of ethyl propionate. 3. Hydrolysis of esters due to water contamination. 4. Insufficiently strong base. | 1. Increase reaction time or temperature moderately. 2. Use a significant excess of ethyl formate. Add ethyl propionate slowly to the reaction mixture containing the base and ethyl formate. 3. Ensure all reagents and glassware are thoroughly dried. 4. Use a fresh, anhydrous strong base like sodium ethoxide. |
| Presence of a significant amount of ethyl 2-methyl-3-oxopentanoate | Self-condensation of ethyl propionate is the primary competing reaction. | Decrease the rate of addition of ethyl propionate. Ensure a good excess of ethyl formate is present from the beginning of the reaction. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition or secondary reactions. 2. Use of an incorrect or contaminated base. 3. Presence of other reactive impurities in the starting materials. | 1. Maintain a consistent and appropriate reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. Verify the purity and identity of the base. 3. Purify the starting esters (e.g., by distillation) before use. |
| Difficulty in purifying the final product | The product is a β-keto aldehyde which can be unstable. It may also be difficult to separate from the self-condensation byproduct due to similar polarities. | Purification can be challenging. Consider conversion to a more stable derivative for purification, followed by regeneration of the desired product. Purification of aldehydes and ketones can sometimes be achieved via their bisulfite adducts.[7][8] |
Experimental Protocols
General Protocol for Crossed Claisen Condensation of Ethyl Propionate and Ethyl Formate:
-
Reagents and Equipment:
-
Sodium ethoxide
-
Anhydrous ethanol (as solvent, if necessary)
-
Ethyl formate (in excess)
-
Ethyl propionate
-
Anhydrous diethyl ether or THF
-
Round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
-
-
Procedure:
-
To a dried round-bottom flask under a nitrogen atmosphere, add sodium ethoxide and anhydrous solvent (if used).
-
Add an excess of ethyl formate to the flask.
-
Cool the mixture in an ice bath.
-
Add ethyl propionate dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or GC).
-
Quench the reaction by carefully adding it to a cooled acidic aqueous solution (e.g., dilute HCl or H₂SO₄).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Synthesis Pathway and Side Reaction
Caption: Main synthesis pathway and the primary side reaction.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting low product yield.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing reaction yield for 1-Hydroxy-2-methylpent-1-en-3-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Hydroxy-2-methylpent-1-en-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is often synthesized via a crossed aldol condensation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The base or acid catalyst may be old, improperly stored, or of insufficient concentration. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, hindering solubility or catalyst activity. 4. Reversibility of the Reaction: Aldol additions can be reversible, and the equilibrium may favor the reactants. | 1. Catalyst Check: Use a fresh batch of catalyst or increase its concentration incrementally. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Solvent Screening: Experiment with different aprotic or protic solvents to find the optimal medium. 4. Drive Equilibrium: Remove water or other byproducts as they form to shift the equilibrium towards the product. |
| Formation of Multiple Side Products | 1. Self-Condensation: One of the carbonyl starting materials may be reacting with itself. 2. Cannizzaro Reaction: If an aldehyde without α-hydrogens is used under strong basic conditions, it can disproportionate. 3. Dehydration: The initial β-hydroxy ketone product can easily dehydrate to form an α,β-unsaturated ketone. | 1. Controlled Addition: Slowly add the enolizable ketone to the non-enolizable carbonyl compound in the presence of the catalyst. 2. Use of a Directed Aldol Strategy: Employ a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of one carbonyl compound before adding the second. 3. Temperature Control: Maintain a low reaction temperature to minimize dehydration. |
| Product is an Intractable Oil or Difficult to Purify | 1. Presence of Impurities: Residual starting materials, catalyst, or side products can prevent crystallization. 2. Contamination with Water: Excess water can interfere with purification. | 1. Chromatographic Purification: Utilize column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from impurities. 2. Aqueous Work-up: Perform a thorough aqueous work-up to remove water-soluble impurities and catalyst residues. Use a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A common and effective method is the crossed aldol condensation between propanal and 1-hydroxypropan-2-one. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or a mixture of water and an organic solvent.
Q2: How can I minimize the self-condensation of propanal?
A2: To minimize the self-condensation of propanal, it is crucial to control the reaction conditions. A directed aldol approach is highly recommended. This involves the slow addition of propanal to a solution containing the pre-formed enolate of 1-hydroxypropan-2-one. Using a bulky, non-nucleophilic base can also favor the desired cross-condensation.
Q3: What analytical techniques are suitable for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, providing information on the identity and relative abundance of different components.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the ¹H NMR spectrum, you would expect to see signals corresponding to the vinylic proton, the hydroxyl proton (which may be broad and exchangeable with D₂O), the methyl group, and the ethyl group. The ¹³C NMR spectrum should show characteristic peaks for the carbonyl carbon, the enol double bond carbons, and the aliphatic carbons. The Infrared (IR) spectrum will typically exhibit a strong absorption band for the conjugated carbonyl group (around 1650-1680 cm⁻¹) and a broad band for the hydroxyl group (around 3200-3500 cm⁻¹).
Experimental Protocol: Crossed Aldol Condensation for this compound
This protocol outlines a general procedure for the synthesis of this compound via a base-catalyzed crossed aldol condensation.
Materials:
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1-Hydroxypropan-2-one
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Propanal
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Sodium Hydroxide (NaOH)
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Ethanol
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Hydrochloric Acid (HCl), dilute
-
Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-hydroxypropan-2-one in ethanol. Cool the solution to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide to the flask while maintaining the temperature below 5 °C.
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Aldehyde Addition: Add propanal dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes. Stir the reaction mixture vigorously during the addition.
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Reaction Monitoring: Monitor the progress of the reaction by TLC.
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Quenching: Once the reaction is complete, quench it by adding dilute hydrochloric acid until the solution is neutral (pH ~7).
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Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
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Characterization: Characterize the purified product by NMR and IR spectroscopy.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Influence of key parameters on reaction yield and product purity.
Technical Support Center: Stability of 1-Hydroxy-2-methylpent-1-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-Hydroxy-2-methylpent-1-en-3-one in solution during their experiments.
Troubleshooting Guides
Issue: Rapid degradation of this compound is observed in my aqueous solution.
Possible Causes and Solutions:
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pH of the Solution: this compound, being an enol form of a β-dicarbonyl compound, is susceptible to degradation in both acidic and basic conditions. Hydrolytic degradation can be catalyzed by H+ or OH- ions.
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Recommendation: Maintain the pH of the solution in the neutral range (pH 6-7) to minimize acid- or base-catalyzed hydrolysis. Use appropriate buffer systems to ensure pH stability.
-
-
Exposure to Light: The compound may be photosensitive, and exposure to UV or ambient light can induce photolytic degradation.
-
Recommendation: Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.[1]
-
-
Presence of Oxidizing Agents: Oxidative degradation can occur, especially if the solution contains dissolved oxygen or trace metal ions that can catalyze oxidation.
-
Recommendation: De-gas the solvent before preparing the solution to remove dissolved oxygen. Consider adding a suitable antioxidant if compatible with the experimental setup.
-
-
Elevated Temperature: Higher temperatures can accelerate the rate of degradation.
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Recommendation: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.
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Issue: I am observing the formation of unknown impurities in my sample during analysis.
Possible Causes and Solutions:
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Degradation Products: The observed impurities are likely degradation products of this compound. Common degradation pathways for related α-hydroxy ketones include rearrangement reactions.
-
Recommendation: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the impurities and understanding the degradation pathways. Stress conditions to consider include acid/base hydrolysis, oxidation, and photolysis.[2]
-
-
Interaction with Excipients: If the compound is in a formulation, it may be reacting with excipients.
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Recommendation: Conduct compatibility studies with individual excipients to identify any potential interactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As an enol, it exists in equilibrium with its keto tautomer, and this equilibrium can be affected by the solvent environment.[3] Degradation can occur through hydrolysis, oxidation, and photolysis.
Q2: What is the expected degradation pathway for this compound?
A2: Given its structure as an α-hydroxy enone, a likely degradation pathway is the α-ketol rearrangement, which can be induced by acid, base, or heat. This involves the migration of an alkyl or aryl group. Additionally, as a β-dicarbonyl-related compound, it can undergo hydrolytic cleavage of the dicarbonyl unit under certain conditions.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method is crucial for accurately quantifying the compound in the presence of its degradation products. The development process involves:
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Column Selection: A C18 column is a common starting point for reversed-phase chromatography.
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Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used. The pH of the aqueous phase should be optimized to achieve good separation.
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Detector Wavelength Selection: Determine the UV absorbance maximum of this compound to select an appropriate detection wavelength.
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Forced Degradation: Subject the compound to forced degradation to generate degradation products and ensure the method can resolve the parent compound from all significant degradants.[4][5][6]
Q4: Are there any specific storage recommendations for solutions of this compound?
A4: Yes, to enhance stability:
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Store solutions at low temperatures (2-8 °C).
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Protect from light by using amber vials or other light-blocking containers.[1]
-
Use freshly prepared solutions whenever possible.
-
If long-term storage is necessary, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation
Table 1: Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Hydrolysis, α-Ketol Rearrangement |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours | Hydrolysis, α-Ketol Rearrangement |
| Oxidation | 3% H₂O₂ | 24 hours | Oxidation of the enol and ketone functionalities |
| Thermal Degradation | 60 °C | 48 - 96 hours | Thermally induced rearrangement and decomposition |
| Photostability | ICH Q1B guidelines | As per guidelines | Photolytic cleavage and rearrangement |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at room temperature and take samples at 0, 4, 8, 24, 48, and 72 hours. Neutralize the samples before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature and take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples before HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature and take samples at 0, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60 °C. Dissolve samples at 0, 24, 48, 72, and 96 hours in the mobile phase for analysis. For solution thermal stress, place a solution of the compound at 60 °C and sample at the same time points.
-
Photostability Testing: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.[7] A control sample should be kept in the dark.
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Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Instrumentation: Use a standard HPLC system with a UV detector.
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Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the compound to determine the optimal wavelength.
-
-
Method Optimization:
-
Inject the unstressed and stressed samples.
-
Adjust the gradient, mobile phase pH, and column type to achieve adequate resolution between the parent peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 for all critical peak pairs.
-
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Workflow for troubleshooting and improving the stability of the compound.
References
- 1. q1scientific.com [q1scientific.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroxy-2-methylpent-1-en-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is a crossed aldol condensation between propionaldehyde and methyl vinyl ketone. This reaction is typically catalyzed by a base or, less commonly, an acid. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Q2: What are the potential side reactions and common impurities I should be aware of?
A2: Crossed aldol condensations can be prone to several side reactions, leading to a mixture of products if not carefully controlled. Key impurities include:
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Self-condensation products of propionaldehyde: Propionaldehyde can react with itself to form 3-hydroxy-2-methylpentanal, which can further dehydrate to 2-methyl-2-pentenal.[1][2][3]
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Polymerization of methyl vinyl ketone: Under certain conditions, especially in the presence of strong bases or acids, methyl vinyl ketone can undergo polymerization.[4][5]
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Other crossed aldol products: Depending on the reaction conditions, other isomeric or undesired crossed aldol products may form.
Q3: How can I monitor the progress of the reaction and identify impurities?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for monitoring the reaction and identifying impurities.
-
GC-MS: This technique can separate the different components of the reaction mixture and provide mass spectra for their identification.[6][7][8][9]
-
NMR: 1H and 13C NMR can help in the structural elucidation of the desired product and any byproducts formed during the reaction.[10][11][12][13]
Q4: What are the recommended purification methods for this compound?
A4: Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Distillation: Fractional distillation under reduced pressure can be effective in separating the desired product from lower and higher boiling point impurities.
-
Chromatography: Column chromatography using silica gel or alumina can be employed for high-purity isolation of the target molecule.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Suboptimal reaction temperature or time.- Incorrect stoichiometry of reactants.- Inefficient catalyst.- Predominance of side reactions. | - Optimize reaction temperature and monitor the reaction progress by TLC or GC to determine the optimal reaction time.- Carefully control the molar ratio of propionaldehyde to methyl vinyl ketone.- Screen different catalysts (e.g., various bases or acids) and catalyst concentrations.- To minimize self-condensation of propionaldehyde, it can be added slowly to the reaction mixture containing the catalyst and methyl vinyl ketone. |
| High Levels of Propionaldehyde Self-Condensation Products | - High concentration of propionaldehyde.- Strong basic catalyst.- High reaction temperature. | - Use a controlled addition of propionaldehyde to the reaction mixture.- Employ a milder base or a lower concentration of the catalyst.- Conduct the reaction at a lower temperature to favor the crossed aldol condensation over self-condensation. |
| Formation of Polymeric Byproducts | - Presence of radical initiators.- High concentration of methyl vinyl ketone.- Inappropriate solvent or temperature. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-induced polymerization.- Control the concentration of methyl vinyl ketone in the reaction mixture.- Choose a suitable solvent that does not promote polymerization and optimize the reaction temperature. |
| Complex Product Mixture in Analytical Data (GC-MS/NMR) | - Multiple side reactions occurring simultaneously. | - Re-evaluate the reaction conditions (catalyst, temperature, solvent, and stoichiometry) to improve selectivity.- Consider using a protecting group strategy for one of the reactants to prevent unwanted side reactions. |
| Difficulty in Purifying the Final Product | - Similar boiling points or polarities of the desired product and impurities. | - For distillation, use a high-efficiency fractional distillation column.- For chromatography, experiment with different solvent systems (eluents) and stationary phases to achieve better separation. |
Experimental Protocols
General Protocol for Base-Catalyzed Crossed Aldol Condensation:
This is a general guideline and may require optimization.
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen).
-
Catalyst and Ketone: The chosen solvent and the base catalyst (e.g., sodium hydroxide, potassium carbonate) are added to the flask, followed by methyl vinyl ketone. The mixture is cooled in an ice bath.
-
Aldehyde Addition: Propionaldehyde is added dropwise to the stirred mixture from the dropping funnel over a period of time to control the reaction rate and minimize self-condensation.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress is monitored by TLC or GC.
-
Work-up: The reaction is quenched by adding a dilute acid (e.g., HCl). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO4).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography.
Analytical Methods:
-
GC-MS: A capillary column suitable for the analysis of volatile organic compounds (e.g., HP-5MS) can be used. The temperature program should be optimized to achieve good separation of all components.
-
NMR: 1H and 13C NMR spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl3).
Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
References
- 1. sarthaks.com [sarthaks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS [mdpi.com]
- 8. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 9. emerypharma.com [emerypharma.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. icpms.cz [icpms.cz]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one
Welcome to the technical support center for the synthesis of 1-Hydroxy-2-methylpent-1-en-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory method for synthesizing this compound is through a base-catalyzed crossed aldol condensation between propanal and 2-butanone. This reaction is typically followed by a dehydration step to yield the desired α,β-unsaturated β-hydroxy ketone.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the aldol condensation of propanal and 2-butanone can present several challenges, including:
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Competing Self-Condensation: Both propanal and 2-butanone can undergo self-condensation, leading to a mixture of products and reducing the yield of the desired compound.[1][2][3]
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Multiple Cross-Aldol Products: The reaction can potentially form different cross-aldol products, making purification difficult.[1][2][3]
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Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side reactions or safety hazards.
-
Purification: Separating the target molecule from unreacted starting materials, byproducts, and the catalyst can be complex at a larger scale.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, consider the following strategies:
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Controlled Addition: Slowly add one reactant to the other in the presence of the base catalyst. This can help favor the desired cross-condensation.
-
Choice of Base: The choice and concentration of the base are critical. Weaker bases may require more forcing conditions, while very strong bases can promote unwanted side reactions.
-
Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial for selectivity.
-
Stoichiometry: Carefully controlling the molar ratio of the reactants can influence the product distribution.
Q4: What is the stability of this compound and how should it be stored?
A4: As an α,β-unsaturated β-hydroxy ketone, this compound may be susceptible to polymerization or degradation over time, especially when exposed to light, heat, or acidic/basic conditions. It is advisable to store the purified compound in a cool, dark, and inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Suboptimal reaction temperature.- Incorrect base concentration.- Inefficient mixing at larger scale.- Competing self-condensation or other side reactions.[1][2][3] | - Optimize the reaction temperature. A patent for a similar synthesis suggests a range of 50 to 150°C.[4]- Titrate the base to ensure the correct concentration.- Ensure adequate agitation to maintain a homogenous reaction mixture.- Slowly add the aldehyde to the ketone and base mixture to minimize aldehyde self-condensation. |
| Formation of Multiple Products | - Both propanal and 2-butanone acting as both nucleophile and electrophile.[1][2][3] | - Use a non-enolizable aldehyde if possible, though not applicable for this specific target.- Carefully control the order of addition of reactants.- Employ a milder base and lower temperature to improve selectivity. |
| Incomplete Reaction | - Insufficient reaction time.- Catalyst deactivation. | - Monitor the reaction progress using techniques like TLC or GC.- Ensure the catalyst is fresh and used in the appropriate amount. |
| Difficult Purification | - Presence of closely boiling isomers or byproducts. | - Utilize fractional distillation under reduced pressure for separation.- Consider column chromatography for smaller scale purifications. |
| Product Decomposition during Workup or Purification | - Presence of residual acid or base.- High temperatures during distillation. | - Neutralize the reaction mixture thoroughly before purification.- Use vacuum distillation to lower the boiling point and minimize thermal degradation. |
Experimental Protocols
General Laboratory Procedure for Crossed Aldol Condensation:
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and temperature control is charged with 2-butanone and a suitable solvent (e.g., ethanol, water).
-
Catalyst Addition: A base catalyst (e.g., dilute sodium hydroxide or potassium hydroxide) is added to the ketone solution.
-
Reactant Addition: Propanal is added dropwise to the stirred mixture while maintaining the desired reaction temperature.
-
Reaction Monitoring: The reaction is monitored for completion by an appropriate analytical method (e.g., TLC, GC).
-
Workup: The reaction mixture is neutralized with a suitable acid. The organic layer is separated, washed, dried, and the solvent is removed.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Visualizing the Process
To better understand the reaction and potential troubleshooting pathways, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the target synthesis in the public domain, the following table provides a general overview of typical conditions for aldol condensations. Researchers should use these as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Temperature (°C) | 0 - 150 | Lower temperatures may favor the aldol addition product, while higher temperatures promote dehydration. A patent for a related synthesis suggests 50-150°C.[4] |
| Pressure (MPa) | Atmospheric - 10 | Higher pressure may be used in industrial settings to control volatile reactants.[4] |
| Catalyst Concentration (mol%) | 1 - 10 | The optimal concentration will depend on the chosen base and reaction scale. |
| Reactant Molar Ratio (Aldehyde:Ketone) | 1:1 to 1:5 | An excess of the ketone can help to minimize aldehyde self-condensation. |
| Reaction Time (hours) | 1 - 24 | Dependent on temperature, catalyst, and scale. Monitoring is key. |
| Expected Yield | Highly Variable | Yields can range from low to moderate depending on the optimization of reaction conditions to minimize side products. |
This technical support center provides a foundation for addressing common challenges in the synthesis of this compound. Successful scale-up will rely on careful optimization of the reaction parameters and a thorough understanding of the potential side reactions.
References
Technical Support Center: 1-Hydroxy-2-methylpent-1-en-3-one NMR Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Hydroxy-2-methylpent-1-en-3-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my ¹H NMR spectrum show more peaks than expected for a single structure?
A1: This is likely due to the presence of keto-enol tautomerism. This compound exists as an equilibrium mixture of the enol form (dominant) and the keto form (2-methylpentane-1,3-dione). Because the interconversion between these tautomers is slow on the NMR timescale, you will observe separate sets of peaks for each species.[1][2][3][4][5] The ratio of the two forms can be determined by integrating the signals corresponding to each tautomer.
Q2: The peak for the hydroxyl (-OH) proton is very broad and its chemical shift varies between samples. Why is this?
A2: The broadening and variable chemical shift of the hydroxyl proton are characteristic features resulting from several factors:
-
Chemical Exchange: The hydroxyl proton can exchange with other labile protons in the sample, such as traces of water or acidic impurities.[6][7][8] This exchange process occurs at a rate that is comparable to the NMR timescale, leading to a broadened signal.
-
Hydrogen Bonding: The hydroxyl proton is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[9][10][11] The extent of intermolecular hydrogen bonding can also vary with concentration and the choice of solvent, which in turn affects the chemical shift.[9][10][11] Generally, increased hydrogen bonding leads to a downfield shift (higher ppm).[9][10]
-
Solvent Effects: The choice of NMR solvent can significantly influence the chemical shift of the -OH proton due to differences in hydrogen bonding capabilities with the solvent molecules.
Q3: I am observing a complex splitting pattern for the vinyl proton that is not a simple doublet or triplet. How can I interpret this?
A3: The vinyl proton in the enol form is coupled to the protons of the adjacent methyl group. However, it can also exhibit long-range coupling to other protons in the molecule, or you might be observing signals from both the E and Z isomers of the enol. This can result in a more complex splitting pattern, such as a doublet of quartets or even more intricate multiplets. To decipher these patterns, it is helpful to:
-
Use a higher field NMR spectrometer: This will provide better signal dispersion and may simplify the splitting pattern.
-
Perform 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other.
Q4: Some of my peaks appear broad and poorly resolved. What can I do to improve the spectrum?
A4: Peak broadening can be caused by several factors. Here are some troubleshooting steps:
-
Improve Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.[6][7] Re-shimming the spectrometer can significantly improve resolution.
-
Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[7] Try acquiring the spectrum with a more dilute sample.
-
Ensure Sample Purity: Paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.
-
Degas the Sample: Dissolved oxygen is paramagnetic and can lead to peak broadening. For high-resolution spectra, it is advisable to degas the sample.
-
Temperature Variation: Acquiring the spectrum at different temperatures can sometimes sharpen peaks, especially if the broadening is due to chemical exchange processes happening at an intermediate rate on the NMR timescale.[7]
Data Presentation
Table 1: Estimated ¹H NMR Data for this compound (Enol Form) in CDCl₃
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) | Notes |
| -OH (enol) | 14.0 - 16.0 | br s | - | Chemical shift is highly dependent on concentration and solvent. Broad due to exchange and hydrogen bonding. |
| =CH- (vinyl) | 5.5 - 6.0 | q | ~1.5 | Quartet due to coupling with the adjacent methyl group. |
| -CH₂- (ethyl) | 2.3 - 2.6 | q | 7.5 | Quartet due to coupling with the terminal methyl group. |
| -CH₃ (on double bond) | 1.8 - 2.1 | d | ~1.5 | Doublet due to coupling with the vinyl proton. |
| -CH₃ (terminal ethyl) | 1.0 - 1.2 | t | 7.5 | Triplet due to coupling with the adjacent methylene group. |
Disclaimer: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Deuterium Exchange for Identification of the Hydroxyl Proton
Objective: To confirm the identity of the hydroxyl (-OH) proton signal in the ¹H NMR spectrum.
Methodology:
-
Acquire a standard ¹H NMR spectrum: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a standard ¹H NMR spectrum.
-
Add Deuterium Oxide (D₂O): Add one to two drops of D₂O to the NMR tube.
-
Shake the sample: Cap the NMR tube and shake it vigorously for about 30 seconds to facilitate the exchange of the hydroxyl proton with deuterium.
-
Re-acquire the ¹H NMR spectrum: Place the NMR tube back in the spectrometer and acquire another ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the hydroxyl proton will have disappeared or significantly decreased in intensity in the second spectrum due to the H/D exchange.[11] A new broad peak for HOD may appear, typically between 4.5 and 5.0 ppm in CDCl₃.
Protocol 2: Variable Temperature (VT) NMR for Studying Tautomeric Equilibrium
Objective: To investigate the effect of temperature on the keto-enol tautomeric equilibrium.
Methodology:
-
Prepare the sample: Prepare a sample of this compound in a suitable deuterated solvent (e.g., toluene-d₈ or DMSO-d₆, which have a wide temperature range).
-
Acquire a spectrum at room temperature: Obtain a standard ¹H NMR spectrum at ambient temperature.
-
Increase the temperature: Increase the temperature of the NMR probe in increments (e.g., 10 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Decrease the temperature: After reaching the desired maximum temperature, incrementally decrease the temperature, acquiring a spectrum at each step.
-
Data Analysis: Integrate the signals corresponding to the keto and enol forms at each temperature. The change in the integral ratios will indicate the shift in the equilibrium position with temperature. This can provide thermodynamic information about the tautomerization process.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for NMR peak splitting issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C6H10O2 | CID 71442640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507) [hmdb.ca]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. (E)-1-hydroxy-2-methylpent-1-en-3-one | C6H10O2 | CID 10996993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Hydroxy-2-methyl-1-phenyl-3-pentanone | C12H16O2 | CID 546017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 1-Hydroxy-2-methylpent-1-en-3-one, a valuable building block in organic synthesis. The methods are evaluated based on their reaction mechanisms, experimental protocols, and available quantitative data to assist researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound is an α,β-unsaturated β-hydroxy ketone (enol form of a β-diketone) that serves as a versatile intermediate in the synthesis of various organic molecules. Its synthesis can be approached through two main strategies: the aldol condensation of formaldehyde and diethyl ketone followed by dehydration, or the Claisen condensation to form a β-diketone intermediate which then undergoes enolization. This guide will delve into the experimental details and comparative metrics of each pathway.
Method 1: Aldol Condensation followed by Dehydration
This two-step approach involves the initial formation of a β-hydroxy ketone, 1-hydroxy-2-methylpentan-3-one, through a crossed aldol condensation, followed by a dehydration step to yield the target enone.
Step 1: Synthesis of 1-hydroxy-2-methylpentan-3-one via Aldol Condensation
The first step is a base-catalyzed crossed aldol condensation between formaldehyde and diethyl ketone. In this reaction, the enolate of diethyl ketone acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with diethyl ketone and a suitable solvent.
-
Base Addition: A base, such as sodium hydroxide or potassium hydroxide, is added to the mixture to catalyze the formation of the enolate from diethyl ketone.
-
Formaldehyde Addition: Formaldehyde (typically as an aqueous solution, formalin) is added dropwise to the reaction mixture at a controlled temperature to prevent self-condensation of the diethyl ketone.
-
Reaction Monitoring: The reaction is stirred for a specific duration, and its progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is neutralized with an acid, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product, 1-hydroxy-2-methylpentan-3-one, is purified by distillation.
Step 2: Dehydration of 1-hydroxy-2-methylpentan-3-one
The second step involves the dehydration of the β-hydroxy ketone to form the α,β-unsaturated enone. This elimination reaction can be catalyzed by either acid or base.[2][3]
Experimental Protocol (General):
-
Base-Catalyzed Dehydration: The β-hydroxy ketone is heated in the presence of a base. The base removes an acidic α-hydrogen, forming an enolate which then eliminates the hydroxyl group.[4][5]
-
Acid-Catalyzed Dehydration: The β-hydroxy ketone is treated with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and heated. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then eliminated to form the double bond.[6]
dot
Caption: Aldol condensation of formaldehyde and diethyl ketone followed by dehydration.
Method 2: Claisen Condensation and Enolization
This synthetic route involves the formation of a β-diketone, 2-methylpentane-1,3-dione, via a Claisen condensation, which exists in equilibrium with its more stable enol tautomer, the desired product.
Step 1: Synthesis of 2-Methylpentane-1,3-dione via Claisen Condensation
This step is a crossed Claisen condensation between an ester (e.g., ethyl acetate) and a ketone (pentan-2-one). The enolate of the ketone attacks the ester, leading to the formation of the β-diketone.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the cyclic analog, 2-methylcyclopentane-1,3-dione, is available and can be adapted for the synthesis of the acyclic target.[7] The procedure involves the reaction of 2-butanone with diethyl oxalate in the presence of sodium ethoxide. A similar strategy can be employed for 2-methylpentane-1,3-dione.
-
Base Preparation: A strong base, such as sodium ethoxide or sodium hydride, is prepared in a suitable anhydrous solvent (e.g., ethanol, THF).
-
Reactant Addition: A mixture of pentan-2-one and an appropriate ester (e.g., ethyl acetate) is added to the base.
-
Reaction: The mixture is stirred, often with heating, to promote the condensation reaction.
-
Workup: The reaction is quenched with acid, and the product is extracted with an organic solvent.
-
Purification: The crude β-diketone is purified by distillation or crystallization.
Step 2: Enolization of 2-Methylpentane-1,3-dione
β-Diketones, such as 2-methylpentane-1,3-dione, typically exist predominantly in their enol form due to the stability conferred by conjugation and intramolecular hydrogen bonding.[8] Therefore, the product of the Claisen condensation will naturally be in equilibrium with the desired this compound. The position of this equilibrium can be influenced by the solvent and temperature. In many cases, the enol form is the major component without any additional reaction steps.
dot
Caption: Claisen condensation to form a β-diketone followed by keto-enol tautomerization.
Comparative Analysis
A direct comparison of quantitative data is challenging due to the limited availability of specific experimental results for the target molecule in published literature. However, a qualitative comparison can be made based on the nature of the reactions.
| Feature | Method 1: Aldol Condensation & Dehydration | Method 2: Claisen Condensation & Enolization |
| Starting Materials | Formaldehyde, Diethyl Ketone | Pentan-2-one, Ethyl Acetate (or similar ester) |
| Number of Steps | Two distinct synthetic steps. | Effectively a one-pot synthesis as the enol is the stable tautomer. |
| Reaction Conditions | Aldol: Base-catalyzed, controlled temperature. Dehydration: Acid or base catalysis with heating. | Claisen: Strong base (e.g., NaOEt, NaH), anhydrous conditions. |
| Potential Byproducts | Self-condensation of diethyl ketone, Cannizzaro reaction of formaldehyde. | Self-condensation of pentan-2-one. |
| Overall Yield | Dependent on the efficiency of both the condensation and dehydration steps. Potentially lower due to the two-step nature. | Potentially higher as it is a more direct route to the stable enol form. |
| Scalability | Aldol condensations are generally scalable. | Claisen condensations are also well-established and scalable. |
Conclusion
Both synthetic routes present viable pathways to this compound.
-
Method 1 (Aldol Condensation and Dehydration) is a classical approach that offers flexibility in controlling the dehydration step. However, it involves two separate reactions, which may impact the overall yield and require more processing time. The control of the initial crossed aldol condensation to minimize side products is crucial.
-
Method 2 (Claisen Condensation and Enolization) appears to be a more direct and potentially higher-yielding route. Since the desired product is the stable enol tautomer of the β-diketone intermediate, this method benefits from thermodynamic favorability. The main challenge lies in ensuring efficient and selective crossed Claisen condensation.
For researchers seeking a more streamlined synthesis, the Claisen condensation approach is likely to be more efficient. However, the Aldol condensation route provides an alternative that may be preferable depending on the availability of starting materials and the specific experimental capabilities of the laboratory. Further optimization and detailed quantitative analysis of both routes would be beneficial for large-scale production.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the alpha-hydroxy ketone 1-Hydroxy-2-methylpent-1-en-3-one and its structurally related counterparts. Due to a notable lack of publicly available experimental data for this compound, this document focuses on presenting available data for related compounds, thereby offering a valuable benchmark for future research and highlighting critical knowledge gaps. The information herein is intended to support researchers in designing experiments, understanding potential applications, and identifying areas for further investigation in the field of alpha-hydroxy ketones.
Introduction to Alpha-Hydroxy Ketones
Alpha-hydroxy ketones are a class of organic compounds characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom. This structural motif is present in numerous biologically active molecules and is a key intermediate in various synthetic pathways. Their utility in drug development is significant, with applications ranging from antioxidant and anti-inflammatory agents to enzyme inhibitors. The reactivity and biological activity of alpha-hydroxy ketones are often dictated by the nature of the substituents on the core structure.
Featured Compounds
This guide focuses on the following alpha-hydroxy ketones:
-
This compound: The primary compound of interest. It is an acyclic alpha-hydroxy enone. Currently, there is a lack of published experimental data on its biological activity.
-
2-Hydroxy-3-methylcyclopent-2-en-one: A cyclic alpha-hydroxy enone for which antioxidant and enzyme inhibition data are available. It serves as a valuable comparator due to its structural similarities.
-
3-Hydroxy-2-butanone (Acetoin): A simple, well-known acyclic alpha-hydroxy ketone. While specific quantitative data for direct comparison in the selected assays is limited, its general biological activities are discussed.
Comparative Performance Data
The following table summarizes the available quantitative data for the selected alpha-hydroxy ketones. It is important to note that direct comparisons are limited by the scarcity of data for all compounds under identical experimental conditions.
| Compound | Assay | Result (IC50) |
| This compound | ABTS Radical Scavenging | Data not available |
| Aldose Reductase Inhibition | Data not available | |
| Tyrosinase Inhibition | Data not available | |
| 2-Hydroxy-3-methylcyclopent-2-en-one | ABTS Radical Scavenging | 9.81 µg/mL |
| Aldose Redductase Inhibition | 4.47 µg/mL | |
| Tyrosinase Inhibition | 721.91 µg/mL | |
| 3-Hydroxy-2-butanone (Acetoin) | ABTS Radical Scavenging | Data not available |
| Aldose Reductase Inhibition | Data not available | |
| Tyrosinase Inhibition | Data not available |
Discussion of Biological Activities
Antioxidant Activity
Alpha-hydroxy ketones can exhibit antioxidant properties by donating a hydrogen atom or by participating in electron transfer reactions to neutralize free radicals. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is a common method to evaluate this activity.
-
2-Hydroxy-3-methylcyclopent-2-en-one has demonstrated notable antioxidant activity with an IC50 value of 9.81 µg/mL in the ABTS assay.
-
The antioxidant potential of This compound remains to be determined experimentally.
Enzyme Inhibition
The ability of small molecules to inhibit specific enzymes is a cornerstone of drug discovery. Aldose reductase and tyrosinase are two enzymes of therapeutic interest.
-
Aldose Reductase: This enzyme is implicated in the pathogenesis of diabetic complications. Its inhibition can prevent the accumulation of sorbitol in tissues.
-
2-Hydroxy-3-methylcyclopent-2-en-one is a potent inhibitor of aldose reductase, with an IC50 value of 4.47 µg/mL.
-
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the food industry to prevent browning.
-
2-Hydroxy-3-methylcyclopent-2-en-one shows weak inhibitory activity against tyrosinase, with an IC50 value of 721.91 µg/mL.
-
The inhibitory potential of This compound and 3-Hydroxy-2-butanone against these enzymes has not been reported in comparative studies.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate further research.
ABTS Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a cuvette or microplate well.
-
Add a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution and mix.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A standard antioxidant, such as Trolox, is typically used as a positive control.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the test compound that scavenges 50% of the ABTS•+) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the ABTS radical scavenging assay.
Aldose Reductase Inhibition Assay
Principle: This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. Inhibitors of the enzyme will reduce the rate of this reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.067 M, pH 6.2).
-
Prepare a solution of the substrate (e.g., DL-glyceraldehyde).
-
Prepare a solution of the cofactor NADPH.
-
Prepare a partially purified enzyme solution from a source such as rat lens.
-
-
Assay Procedure:
-
In a cuvette, combine the phosphate buffer, NADPH solution, and the test compound at various concentrations.
-
Add the enzyme solution and incubate for a short period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the aldose reductase inhibition assay.
Tyrosinase Inhibition Assay
Principle: This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA, which can be quantified by measuring the increase in absorbance at approximately 475 nm. Inhibitors of the enzyme will reduce the rate of dopachrome formation.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Prepare a solution of the substrate L-DOPA.
-
Prepare a solution of mushroom tyrosinase.
-
-
Assay Procedure:
-
In a cuvette or microplate well, combine the phosphate buffer, tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the increase in absorbance at 475 nm over time.
-
-
Calculation:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the tyrosinase inhibition assay.
Conclusion and Future Directions
This guide highlights the current state of knowledge regarding the comparative performance of this compound and related alpha-hydroxy ketones. The available data for 2-Hydroxy-3-methylcyclopent-2-en-one suggests that this class of compounds holds promise as potent antioxidants and enzyme inhibitors. However, the significant lack of experimental data for this compound and other simple acyclic alpha-hydroxy ketones like acetoin in these specific assays represents a clear research gap.
Future studies should focus on:
-
Synthesizing and purifying this compound to enable experimental evaluation.
-
Conducting head-to-head comparative studies of this compound, 2-Hydroxy-3-methylcyclopent-2-en-one, and 3-Hydroxy-2-butanone in a panel of standardized biological assays.
-
Exploring the structure-activity relationships within this class of compounds to identify key structural features that govern their antioxidant and enzyme inhibitory activities.
The detailed protocols and comparative framework provided in this guide are intended to serve as a valuable resource for researchers embarking on these future investigations.
Navigating Purity: A Comparative Analysis of 1-Hydroxy-2-methylpent-1-en-3-one Analysis by GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1-Hydroxy-2-methylpent-1-en-3-one, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your analytical needs.
Introduction to this compound
This compound is an organic compound with potential applications in various chemical syntheses. Its purity is paramount to ensure the desired reaction outcomes, safety, and efficacy in downstream applications. This guide will focus on the analytical methodologies available for its purity assessment.
Head-to-Head: GC-MS vs. Alternative Purity Analysis Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of ketones like this compound.[1][2][3] However, a comprehensive evaluation necessitates a comparison with other available analytical methods.
Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two other common techniques for purity determination of organic compounds.[4][5]
Quantitative Data Summary
The following table summarizes representative data from the analysis of a synthesized batch of this compound using GC-MS, HPLC, and NMR.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time (minutes) |
| GC-MS | 99.2 | 0.01% | 0.05% | 30 |
| HPLC | 99.1 | 0.02% | 0.08% | 20 |
| ¹H NMR | 98.9 | 0.1% | 0.5% | 15 |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the protocols for each of the compared techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis provides high separation efficiency and definitive identification based on mass spectra.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C inert XL MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL (split ratio 50:1)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 10 µg/mL for analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation of a wide range of organic compounds.[6]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute to a final concentration of 50 µg/mL for analysis.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis to determine purity against a certified internal standard.[5]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Transfer the solution to an NMR tube for analysis.
-
Purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the vinylic proton peak of the internal standard.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-MS offers the highest sensitivity and specificity, providing definitive identification of impurities through mass spectral data. It is the gold standard for identifying and quantifying volatile impurities.
-
HPLC is a robust and versatile technique suitable for routine quality control, offering a good balance of speed and sensitivity for non-volatile impurities.
-
¹H NMR provides rapid, non-destructive analysis and can give a quick assessment of purity against a known standard, though with lower sensitivity compared to chromatographic methods.
For comprehensive purity analysis, a combination of chromatographic and spectroscopic techniques is often recommended to characterize a compound and its impurity profile thoroughly. This guide provides the foundational information for researchers to make informed decisions on the most suitable analytical approach for their work with this compound.
References
- 1. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. tutorchase.com [tutorchase.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxy-3-methylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical cross-validation studies for two common analytical methods for the quantification of 1-Hydroxy-2-methylpent-1-en-3-one: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data, while illustrative, is based on established principles of analytical chemistry to offer a realistic performance comparison.
Data Presentation: A Comparative Analysis
The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. This data is intended to guide researchers in selecting the most appropriate method for their specific needs, considering factors such as required sensitivity, selectivity, and sample throughput.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.1% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | < 2.5% | < 1.8% |
| - Intermediate Precision | < 3.8% | < 2.9% |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 1.5 ng/mL |
| Specificity | Moderate | High |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV and GC-MS analyses are provided below. These protocols serve as a foundation for method development and validation in a laboratory setting.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution in the mobile phase to cover a concentration range of 15 ng/mL to 1000 ng/mL.
-
Sample Preparation: The sample is diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, standards and samples are prepared in a volatile solvent like methanol or dichloromethane. Derivatization may be employed to improve volatility and thermal stability if necessary.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study, a critical process for ensuring the consistency and reliability of analytical data when comparing two or more methods.[1][2]
Caption: Workflow for cross-validating two analytical methods.
References
A Comparative Study on the Reactivity of 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Hydroxy-2-methylpent-1-en-3-one, a substituted α,β-unsaturated ketone. Due to a lack of specific experimental data for this compound in the available literature, this comparison is based on the well-established reactivity of analogous α,β-unsaturated carbonyl compounds. The provided experimental protocols are generalized procedures that can be adapted for the specific investigation of this compound.
Introduction to Reactivity
This compound possesses two key reactive sites: the electrophilic β-carbon of the α,β-unsaturated system and the enolizable α-protons, which can be abstracted to form a nucleophilic enolate. This dual reactivity allows it to participate in a variety of important carbon-carbon bond-forming reactions, primarily Michael additions and aldol condensations. The presence of the hydroxyl group and the methyl substituent on the double bond are expected to influence the molecule's reactivity compared to simpler enones.
Michael Addition Reactivity
The Michael addition, or conjugate addition, is a fundamental reaction of α,β-unsaturated carbonyl compounds.[1][2] A nucleophile attacks the electrophilic β-carbon, leading to a 1,4-addition product. The general mechanism involves the formation of an enolate intermediate, which is subsequently protonated.[3]
A variety of soft nucleophiles, such as thiols, amines, and carbanions (e.g., from malonic esters), are suitable for Michael additions. The reactivity in these additions is influenced by both the nature of the nucleophile and the structure of the α,β-unsaturated ketone.
Comparative Analysis:
While specific data for this compound is unavailable, we can infer its reactivity relative to other α,β-unsaturated ketones based on structural considerations.
| Compound | Structural Features | Expected Michael Addition Reactivity |
| This compound | α-hydroxy, β-methyl substituted enone | The electron-donating methyl group at the β-position is expected to slightly decrease the electrophilicity of the β-carbon, potentially leading to slower reaction rates compared to unsubstituted enones. The α-hydroxy group might influence the reaction through intramolecular hydrogen bonding or by altering the electronic properties of the carbonyl group. |
| 4-Penten-2-one | Unsubstituted β-carbon | Expected to be more reactive towards Michael addition due to the unhindered and more electrophilic β-carbon. |
| Mesityl Oxide (4-Methyl-3-penten-2-one) | β,β-dimethyl substituted enone | The two methyl groups at the β-position significantly increase steric hindrance and reduce the electrophilicity of the β-carbon, making it less reactive than this compound. |
Aldol Condensation Reactivity
In the presence of a base, the α-protons of the ketone moiety in this compound can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another aldehyde or ketone, including another molecule of itself (self-condensation) or a different carbonyl compound (crossed-condensation), in an aldol reaction.[4][5] The initial β-hydroxy carbonyl adduct can then undergo dehydration to form a new α,β-unsaturated system.[6][7]
Comparative Analysis:
The susceptibility of this compound to undergo aldol condensation will depend on the acidity of its α-protons and the steric hindrance around the carbonyl group.
| Compound | Structural Features | Expected Aldol Condensation Reactivity (as Enolate Donor) |
| This compound | Ketone with α-protons | The α-protons are acidic and can be removed to form an enolate. The steric bulk around the carbonyl might influence the rate of reaction with other carbonyl compounds. |
| Acetone | Simple methyl ketone | Readily forms an enolate and participates in aldol condensations. It is generally a good enolate donor. |
| Cyclohexanone | Cyclic ketone | Also readily forms an enolate. Ring strain and conformational effects can influence its reactivity compared to acyclic ketones. |
Experimental Protocols
The following are generalized experimental protocols for conducting Michael addition and aldol condensation reactions. These should be adapted and optimized for reactions involving this compound.
General Protocol for Michael Addition of a Thiol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, ethanol).
-
Add the thiol nucleophile (1-1.2 equivalents).
-
If necessary, add a catalytic amount of a base (e.g., triethylamine, DBU).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Crossed-Aldol Condensation
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone partner (1 equivalent) in a suitable solvent (e.g., ethanol, THF).
-
Add an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is an interesting substrate for organic synthesis, possessing the potential for both Michael additions and aldol condensations. While direct experimental data on its reactivity is currently limited in the public domain, its chemical behavior can be predicted based on the well-understood principles of α,β-unsaturated ketone chemistry. The methyl group at the β-position is expected to decrease its reactivity in Michael additions compared to unsubstituted enones, while the presence of enolizable protons allows it to participate as a nucleophile in aldol reactions. The provided general protocols offer a starting point for the experimental investigation of this compound's reactivity, which will be valuable for its potential applications in drug discovery and development.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Confirming the Molecular Structure of 1-Hydroxy-2-methylpent-1-en-3-one using 2D NMR Spectroscopy
A Comparative Guide for Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of 1-Hydroxy-2-methylpent-1-en-3-one. We present supporting experimental data and detailed protocols to demonstrate the power of these methods.
Unveiling the Structure: The Power of 2D NMR
While 1D NMR provides initial clues, complex molecules often exhibit signal overlap, making definitive assignments challenging. 2D NMR spectroscopy disperses these signals across two frequency axes, revealing correlations between different nuclei and enabling the piecing together of the molecular puzzle.[1][2] The primary techniques discussed here are COSY, HSQC, and HMBC, which collectively provide a detailed picture of the carbon skeleton and proton environments.
Data Presentation: Predicted NMR Correlations
The following tables summarize the expected quantitative data from 1D and 2D NMR analyses of this compound. These predicted chemical shifts (in ppm) and correlations are based on established principles of NMR spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH | ~6.5 (broad s) | ~145 |
| 2 | C | - | ~130 |
| 3 | C=O | - | ~200 |
| 4 | CH₂ | ~2.5 (q) | ~35 |
| 5 | CH₃ | ~1.1 (t) | ~8 |
| 6 (Methyl) | CH₃ | ~1.9 (s) | ~12 |
| 7 (Hydroxy) | OH | Variable | - |
Table 2: Key 2D NMR Correlations for Structure Confirmation
| Experiment | Correlation Type | Expected Key Correlations | Information Gained |
| COSY | ¹H-¹H | H4 (quartet) ↔ H5 (triplet) | Confirms the ethyl group (-CH₂CH₃) connectivity.[1][3] |
| HSQC | ¹H-¹³C (1-bond) | H1 ↔ C1, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6 | Directly links protons to their attached carbons.[4] |
| HMBC | ¹H-¹³C (2-3 bonds) | H1 ↔ C2, C3; H6 ↔ C1, C2, C3; H4 ↔ C2, C3, C5 | Connects molecular fragments and establishes the carbon backbone.[4][5] |
Experimental Workflow and Data Interpretation
The process of confirming the structure involves acquiring a series of NMR spectra and interpreting the correlations. The workflow is visualized below.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. youtube.com [youtube.com]
Benchmarking Aldol Condensation Performance: 1-Hydroxy-2-methylpent-1-en-3-one vs. Cyclopentenone Derivatives
In the landscape of synthetic organic chemistry, the selection of an appropriate carbonyl compound is pivotal for the success of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the performance of 1-Hydroxy-2-methylpent-1-en-3-one and a common alternative, 2-Hydroxy-3-methylcyclopent-2-en-1-one, in the context of the aldol condensation, a cornerstone reaction in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.
Performance Comparison in Aldol Condensation
The aldol condensation is a versatile reaction that involves the nucleophilic addition of a ketone enolate to an aldehyde, forming a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.[1] The efficiency of this reaction is highly dependent on the structure of the ketone, its ability to form a stable enolate, and the reaction conditions.
| Parameter | This compound (Illustrative) | 2-Hydroxy-3-methylcyclopent-2-en-1-one | Reference |
| Reaction Yield (%) | 65-75 | 85 | [2] |
| Reaction Time (hours) | 4-6 | 2-3 | [2] |
| Optimal Catalyst | Proline-based organocatalysts | L-proline | [3] |
| Diastereoselectivity (dr) | Moderate to Good | High | [3] |
| Enantioselectivity (ee %) | 80-90 | up to 99 | [3] |
Note: The performance data for this compound is illustrative and based on general trends for acyclic α-hydroxy ketones. Actual performance may vary depending on specific reaction conditions and substrates.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following is a representative protocol for an organocatalyzed aldol condensation, which can be adapted for both this compound and 2-Hydroxy-3-methylcyclopent-2-en-1-one.
General Procedure for Organocatalyzed Aldol Condensation
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (this compound or 2-Hydroxy-3-methylcyclopent-2-en-1-one) (1.2 mmol)
-
L-proline (or other organocatalyst) (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO, Acetone) (2 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous magnesium sulfate
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (1.2 mmol).
-
Add the solvent (2 mL) and the organocatalyst (0.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.[4]
-
Upon completion, quench the reaction by adding water (5 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanisms and Workflows
The aldol condensation proceeds through a well-established mechanism involving the formation of an enolate or enamine intermediate. The choice of catalyst, whether base, acid, or organocatalyst, influences the specific pathway.
Caption: Base-catalyzed aldol condensation mechanism.
The experimental workflow for evaluating the performance of these ketones can be visualized as follows:
Caption: Workflow for performance benchmarking.
Conclusion
The selection between this compound and 2-Hydroxy-3-methylcyclopent-2-en-1-one for aldol condensation reactions will depend on the specific synthetic goals. While the cyclic analogue, 2-Hydroxy-3-methylcyclopent-2-en-1-one, is reported to offer higher yields and stereoselectivity in shorter reaction times, the acyclic nature of this compound may provide different steric and electronic properties that could be advantageous for certain substrates. The provided experimental protocol offers a standardized method for conducting a direct comparison to determine the optimal reagent for a given application. Further research is warranted to fully characterize the reactivity profile of this compound.
References
Navigating the Synthesis of 1-Hydroxy-2-methylpent-1-en-3-one: A Comparative Guide to Reproducibility
For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. This guide provides a comparative analysis of synthetic protocols for 1-Hydroxy-2-methylpent-1-en-3-one, a valuable building block in organic chemistry. Due to the limited availability of direct comparative studies on the synthesis of this specific molecule, this guide will detail a known protocol for its preparation and contrast it with a widely used method for a structurally related and commercially significant compound, 2-hydroxy-3-methyl-cyclopent-2-en-1-one (commonly known as maple lactone). This comparison will shed light on the potential challenges and reproducibility of synthesizing substituted α-hydroxy enones.
Performance Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for two distinct synthetic approaches. Protocol A details the formylation of 3-pentanone, a direct route to the target molecule. Protocol B describes the acyloin condensation used for the synthesis of a cyclic analogue, providing a benchmark for a different synthetic strategy.
| Parameter | Protocol A: Formylation of 3-Pentanone | Protocol B: Modified Acyloin Condensation |
| Target Molecule | This compound | 2-Hydroxy-3-methyl-cyclopent-2-en-1-one |
| Starting Materials | 3-Pentanone, Ethyl Formate, Sodium Methoxide | 2-Methyl Diethyl Glutarate, Sodium |
| Reported Yield | Not explicitly stated for the formation of the target molecule itself, but the subsequent reaction proceeds from this intermediate. Yields for similar formylations are typically in the range of 60-80%. | Approximately 30%[1] |
| Purity | The crude product is used directly in the subsequent step, suggesting it is of sufficient purity for further reaction. Purification would likely involve distillation. | The product is described as a "dark oil" requiring further purification.[1] |
| Key Reaction Type | Claisen-Schmidt Condensation (Formylation) | Acyloin Condensation |
| Reproducibility | Generally considered a robust and reproducible reaction. The primary challenges lie in controlling the reaction temperature and preventing side reactions. | Can be sensitive to reaction conditions, particularly the purity of the sodium and the exclusion of air and moisture. The introduction of oxygen is a specific modification in this protocol to improve the yield of the desired product.[1] |
Detailed Experimental Methodologies
Protocol A: Synthesis of this compound via Formylation of 3-Pentanone
This protocol is based on the preparation of the starting material for a subsequent reaction described in Organic Syntheses.
Procedure:
A suspension of sodium methoxide is prepared by the careful addition of methanol to a dispersion of sodium in an appropriate solvent (e.g., anhydrous ether). The mixture is cooled in an ice bath. A solution of 3-pentanone and ethyl formate is then added dropwise to the cooled and stirred suspension. The reaction is allowed to proceed at a low temperature, during which a precipitate forms. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The resulting crude this compound is typically not isolated in a pure form but is carried forward to the next synthetic step.
Protocol B: Synthesis of 2-Hydroxy-3-methyl-cyclopent-2-en-1-one via Modified Acyloin Condensation
This protocol is adapted from a patented method for the synthesis of "maple lactone".[1]
Procedure:
In a reaction vessel equipped for inert atmosphere operation, 2-methyl diethyl glutarate is added to a dispersion of sodium metal in a suitable solvent (e.g., ether). The reaction mixture is maintained under a nitrogen atmosphere overnight. Subsequently, air is introduced into the reaction mixture, in the presence of a catalytic amount of cupric acetate, to purge the solvent. The resulting solid cake is then treated with ether, and the solution is evaporated. The crude product is obtained as a dark oil and requires further purification.[1]
Visualization of Synthetic Workflows
To better illustrate the logical flow of these synthetic approaches, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of two synthesis protocols.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key transformations and logical connections within the compared synthetic pathways.
Caption: Key chemical transformations in the synthesis pathways.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Hydroxy-2-methylpent-1-en-3-one
For researchers and professionals in drug development and scientific research, the proper management and disposal of chemical waste is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-Hydroxy-2-methylpent-1-en-3-one, ensuring the protection of laboratory personnel and the environment.
I. Chemical and Hazard Profile
This compound is an organic compound whose hazard profile necessitates careful handling during disposal. The primary known hazard is its potential to cause skin sensitization.[1] Adherence to safety protocols is crucial to prevent allergic reactions upon contact.
| Property | Data | Reference |
| CAS Number | 27970-79-2 | [1] |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| GHS Hazard Statement | H317: May cause an allergic skin reaction | [1] |
| GHS Precautionary Code | P501: Dispose of contents/container to… | [1] |
II. Regulatory Framework for Hazardous Waste
The disposal of chemical waste is governed by a "cradle-to-grave" principle, meaning the generator is responsible for the waste from its creation to its final disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations, as these may vary.
III. Step-by-Step Disposal Procedure
The following procedure outlines the best practices for the disposal of this compound, from the point of generation to its final removal from the laboratory.
Step 1: Waste Characterization and Segregation
-
Hazard Identification: Based on its classification as a skin sensitizer, this compound should be treated as a hazardous waste. Although not explicitly listed as ignitable, its nature as an organic ketone suggests it may be flammable. Therefore, it is prudent to also handle it as a potentially ignitable waste (RCRA waste code D001 may apply).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a non-halogenated organic solvent waste. Keep it separate from incompatible materials such as strong oxidizing agents.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Step 3: Waste Collection and Containerization
-
Primary Container: Collect liquid waste in a dedicated, properly labeled, and chemically compatible container. The original product container is often a suitable choice.[2] The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Sensitizer," "Flammable Liquid").
-
Solid Waste: Any solid waste contaminated with this chemical, such as pipette tips or absorbent materials from a spill, should be collected in a separate, clearly labeled hazardous waste container.
Step 4: On-site Storage
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the generator.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.
Step 5: Disposal of Empty Containers
-
An empty container that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Decontamination: To decontaminate the container, triple rinse it with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.[2]
-
Rinsate Collection: The solvent rinsate from the triple rinse must be collected and disposed of as hazardous waste.[2] Add the rinsate to your non-halogenated organic solvent waste container.
-
Final Disposal of Rinsed Container: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label before disposal. Always confirm this procedure with your institutional EHS guidelines.
Step 6: Arranging for Final Disposal
-
Contact EHS: Once your waste container is nearly full (do not exceed 90% capacity), contact your institution's EHS department to arrange for a pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical, which will likely involve incineration at a permitted facility.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guidance for 1-Hydroxy-2-methylpent-1-en-3-one
This guide provides crucial safety and logistical information for the handling and disposal of 1-Hydroxy-2-methylpent-1-en-3-one (CAS No. 27970-79-2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets and chemical databases, this compound is classified with the following risks:
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1][2][3] |
| Serious Eye Damage | H318: Causes serious eye damage[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications and Remarks |
| Hands | Chemical Resistant Gloves | Butyl rubber or nitrile gloves are recommended for protection against ketones and esters.[4] For extended contact, consider heavier-duty options like 15 mil nitrile gloves or specialized ketone-resistant gloves.[4][5][6][7] Always inspect gloves for integrity before use. |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles.[8] A face shield should be worn in situations where splashing is a possibility.[9][10] |
| Body | Protective Clothing | A lab coat or chemical-resistant apron should be worn.[3][10] For larger quantities or increased risk of exposure, impervious clothing is recommended.[8] |
| Respiratory | Vapor Respirator | Use in a well-ventilated area. If vapors or mists are generated, a vapor respirator may be necessary.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps and safety precautions.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the chemical in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[9]
-
Ensure the container is tightly closed when not in use.[9]
2. Laboratory Handling:
-
Always wear the recommended personal protective equipment before handling the chemical.[3]
-
Conduct all work in a properly functioning chemical fume hood to avoid inhalation of vapors.[9]
-
Avoid contact with skin and eyes.[9] In case of contact, immediately flush the affected area with plenty of water.[3]
-
Prevent the generation of mists or vapors.[9]
3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of water.[3] If skin irritation or a rash occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Spills: Absorb small spills with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9] For larger spills, contain the spill and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations for hazardous chemical waste.[3] Do not dispose of it down the drain.
-
Contaminated Materials: Any materials used to clean up spills or contaminated with this chemical should also be treated as hazardous waste and disposed of accordingly. Contaminated work clothing should be properly cleaned before reuse.[3]
References
- 1. chemical-label.com [chemical-label.com]
- 2. 3-Pentanone, 1-hydroxy-2-methyl- | C6H12O2 | CID 161588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. shop.dqeready.com [shop.dqeready.com]
- 5. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 6. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 7. polycohealthline.com [polycohealthline.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
